AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Catalog No.
S1800211
CAS No.
158841-76-0
M.F
C27H46N10O9S
M. Wt
686.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

CAS Number

158841-76-0

Product Name

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Molecular Formula

C27H46N10O9S

Molecular Weight

686.78
  • Peptide Structure

    This sequence represents a short chain of amino acids linked by peptide bonds. Amino acids are the building blocks of proteins, and their specific sequence determines a protein's function.

  • Potential as a Substrate

    The presence of Cysteine (CYS) suggests this peptide could be a substrate for enzymes containing thiol groups. Researchers use substrates to study enzyme activity and mechanisms ().

  • Antimicrobial Properties

    Certain amino acid combinations can exhibit antimicrobial activity. Research on other small peptides containing Arginine (ARG) and Cysteine (CYS) explores their potential to fight bacteria (). However, more research is needed to determine if AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 possesses similar properties.

  • Drug Design

    Studying how small peptides interact with biological targets can inform drug design. The specific sequence of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 might be used in computer modeling or lab experiments to identify potential drug targets ().

The compound Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2 is a peptide consisting of a sequence of amino acids, terminated with an amide group. This specific sequence includes the following amino acids:

  • Arginine: Known for its role in protein synthesis and as a precursor for nitric oxide.
  • Cysteine: Contains a thiol group, allowing for the formation of disulfide bonds.
  • Glycine: The simplest amino acid, often involved in the stabilization of protein structures.
  • Valine: A branched-chain amino acid important for muscle metabolism.
  • Proline: Known for its unique cyclic structure, contributing to protein folding.
  • Aspartic acid: An acidic amino acid that plays a role in neurotransmission.

This peptide has a molecular formula of C23H41N9O6S and is characterized by its potential biological activities due to the unique properties of its constituent amino acids .

Typical of peptides. Key reactions include:

  • Hydrolysis: Breaking down into individual amino acids under acidic or basic conditions.
  • Disulfide Bond Formation: Between cysteine residues, which can stabilize the peptide's three-dimensional structure.
  • Acylation and Deacylation: Modifications at the amino or carboxyl termini can alter biological activity or solubility .

Peptides like Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2 are known for various biological activities:

  • Cell Signaling: The presence of arginine can enhance nitric oxide production, influencing vasodilation and blood flow.
  • Antioxidant Properties: Cysteine contributes to the synthesis of glutathione, a key antioxidant in cells.
  • Muscle Recovery: Glycine and valine play roles in muscle metabolism and recovery post-exercise.

Studies have shown that peptides with these sequences can exhibit neuroprotective effects, enhance wound healing, and modulate immune responses .

The synthesis of Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2 typically involves solid-phase peptide synthesis (SPPS), which includes the following steps:

  • Amino Acid Coupling: Sequential addition of protected amino acids using coupling reagents (e.g., DCC or HBTU).
  • Deprotection: Removal of protecting groups (e.g., Fmoc) using appropriate reagents (e.g., TFA).
  • Cleavage from Resin: Final cleavage from the solid support to yield the free peptide .

Alternative methods may include enzymatic synthesis using proteases or ribosomal synthesis for larger peptides.

This peptide has various applications across multiple fields:

  • Pharmaceuticals: Potential use in drug formulations targeting cardiovascular health due to arginine's role in nitric oxide synthesis.
  • Cosmetics: Utilized for its skin-repairing properties, particularly in formulations aimed at wound healing.
  • Nutritional Supplements: Often included in sports nutrition products to aid muscle recovery and performance.

Interaction studies involving Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2 have shown its potential to bind with various receptors and proteins:

  • Nitric Oxide Synthase: Arginine is a substrate for nitric oxide synthase, influencing vascular function.
  • Glutathione Synthesis Pathway: Cysteine's role in glutathione production indicates interactions with cellular stress response pathways.

These interactions underscore the compound's potential therapeutic benefits in cardiovascular and metabolic health .

Similar Compounds

Several compounds share structural similarities with Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Acetylated Arginine-Glycine-Aspartic Acid-NH2Similar sequence without cysteineLacks disulfide bond capability
Arg-Gly-Asp (RGD)Shorter sequenceKnown for cell adhesion properties
Cys-Gly-ValLacks arginine and aspartic acidFocused on antioxidant properties
Val-Pro-AspShorter sequenceInvolved in signaling pathways

These compounds highlight unique aspects such as different biological activities or structural properties that distinguish them from Ac-Arginine-Cysteine-Glycine-Valine-Proline-Aspartic acid-NH2 while maintaining some common functionalities .

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis represents the predominant methodology for synthesizing AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, with the peptide chain assembled stepwise on an insoluble polymeric support [1] [2]. The technique enables controlled peptide elongation through successive amino acid coupling cycles, each involving deprotection of the N-alpha protecting group, washing to remove reagents, coupling of the next protected amino acid, and final washing to eliminate excess reactants and byproducts [1] [3].

The fundamental advantage of SPPS lies in its ability to drive reactions to completion through the use of excess soluble reagents, which can be removed by simple filtration and washing without manipulative losses [4]. This approach simplifies purification processes as the peptide remains anchored to the solid phase throughout synthesis, facilitating removal of byproducts and non-functional peptides [1].

Fmoc/tert-Bu Protection Strategy

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tert-Bu) protection strategy has emerged as the method of choice for synthesizing AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, offering true orthogonal protection schemes [5] [2]. This strategy employs Fmoc groups for temporary N-alpha protection, which are readily removed under mild basic conditions using 20% piperidine in dimethylformamide [6]. The side chain protecting groups utilize tert-butyl-based moieties that are stable to the basic deprotection conditions but labile to trifluoroacetic acid during final cleavage [5] [7].

For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 synthesis, the Fmoc strategy provides several critical advantages. The mild deprotection conditions minimize side reactions and racemization compared to acid-labile alternatives [8]. The orthogonal nature of the protection scheme allows selective removal of N-alpha protection without affecting side chain protecting groups, ensuring proper peptide assembly [5]. Additionally, the strategy permits real-time monitoring of deprotection through ultraviolet detection of the released dibenzofulvene chromophore [5] [9].

The tert-butyl protection of the aspartic acid residue in position 6 requires careful consideration due to potential aspartimide formation during repeated piperidine treatments [10]. Recent developments have introduced alternative protecting groups such as 3-ethyl-3-pentyl (Epe) for aspartic acid, which demonstrate superior resistance to aspartimide formation while maintaining compatibility with standard Fmoc protocols [10].

Boc Chemistry Alternatives

tert-Butoxycarbonyl (Boc) chemistry represents an alternative approach for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 synthesis, particularly advantageous for challenging sequences [6] [11]. The Boc strategy employs acid-labile N-alpha protection with benzyl-based side chain protecting groups, both removed under acidic conditions [6]. This approach can provide superior results for difficult peptide sequences when utilized with in situ neutralization protocols [11].

The primary advantage of Boc chemistry lies in its reduced susceptibility to certain side reactions that plague Fmoc synthesis [12]. For peptides containing multiple arginine residues like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, Boc chemistry can minimize delta-lactam formation during arginine incorporation [13]. The acidic deprotection conditions also eliminate concerns about base-catalyzed side reactions such as aspartimide formation [6].

However, Boc chemistry presents significant disadvantages that limit its routine application. The requirement for hydrogen fluoride or trifluoromethanesulfonic acid for final cleavage poses safety concerns and necessitates specialized equipment [11] [12]. These strong acids can also cause unwanted side reactions, particularly with sensitive amino acids [6]. The non-orthogonal nature of Boc and benzyl protection schemes creates additional synthetic challenges compared to the true orthogonality of Fmoc systems [12].

Resin Selection and Linker Technologies

The selection of appropriate resin and linker systems is fundamental for successful synthesis of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 [14] [15]. The C-terminal amide functionality of this peptide requires amide-forming resins such as Rink Amide, PAL (peptide amide linker), or Sieber resins [14] [11]. These resins provide stable peptide-resin linkages throughout synthesis while enabling clean cleavage to yield the desired C-terminal amide [14].

Rink Amide resin represents the most commonly employed choice for C-terminal amide peptides, offering quantitative cleavage with trifluoroacetic acid and compatibility with side chain modifications [14]. The linker demonstrates excellent stability to repeated Fmoc deprotection cycles while maintaining high substitution levels [14]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, the 4-methylbenzhydrylamine functionality of Rink Amide resin provides optimal balance between stability and cleavability [14].

Alternative resin systems offer specialized advantages for specific synthetic challenges. 2-Chlorotrityl resin provides enhanced resistance to racemization for C-terminal cysteine-containing peptides and prevents diketopiperazine formation [14]. HMPA (4-hydroxymethylphenoxyacetic acid) resin offers improved cleavage selectivity, cleaving only the peptide-linker bond while leaving resin-linker bonds intact [14]. The choice of resin must consider the specific requirements of the target peptide sequence and desired C-terminal functionality.

Solution-Phase Synthesis Strategies

Solution-phase peptide synthesis offers distinct advantages for the production of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, particularly in industrial settings where high purity and scalability are paramount [6] [16]. This methodology involves stepwise coupling of amino acids in solution, with intermediate purification steps to remove impurities and excess reagents [6]. The approach enables precise control over reaction conditions and permits isolation of pure intermediates, leading to higher overall product quality [6] [16].

For shorter peptides like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, solution-phase synthesis demonstrates several key advantages. The methodology requires fewer excess reagents compared to solid-phase approaches, reducing both cost and waste generation [17] [18]. Intermediate products can be crystallized or purified chromatographically, ensuring high purity at each synthetic step [6]. The absence of solid support eliminates concerns about incomplete swelling or diffusion limitations that can affect coupling efficiency in SPPS [16].

The fragment condensation approach represents a particularly valuable strategy for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 synthesis [6]. This method involves preparing shorter peptide fragments through either solid-phase or solution-phase methods, followed by coupling these purified fragments in solution [6] [19]. For the hexapeptide AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, potential fragmentation points could include the Gly-Val or Val-Pro bonds, allowing preparation of dipeptide and tetrapeptide segments [19].

Modern developments in solution-phase synthesis include tag-assisted approaches such as the Group-Assisted Purification (GAP) strategy [18]. This methodology employs auxiliary groups that facilitate purification while avoiding the disadvantages of polymer supports [18]. The GAP approach significantly reduces solvent consumption, energy requirements, and waste generation while enabling convenient recovery and reuse of auxiliary compounds [18].

Critical Steps in AC-Arg-Cys-Gly-Val-Pro-Asp-NH2 Synthesis

Arginine Protection Considerations

The arginine residue at position 1 of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 presents significant synthetic challenges that require careful protection strategy selection [13] [20]. The guanidinium side chain of arginine necessitates protection to prevent side reactions and enhance solubility in common peptide synthesis solvents [13]. The most critical concern involves delta-lactam formation, a six-membered ring cyclization that occurs during coupling activation, leading to incomplete arginine incorporation and deletion peptides [13].

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group represents the current standard for arginine protection in Fmoc chemistry [13] [21]. Pbf offers excellent stability to basic deprotection conditions while providing reasonable cleavage kinetics under trifluoroacetic acid treatment [13]. However, Pbf protection presents economic challenges as it represents the most expensive amino acid derivative in peptide synthesis, with costs approximately 10 times higher than standard amino acids [13]. Additionally, the atom economy of Pbf-protected arginine is only 0.27, significantly impacting overall synthetic economics [13].

Alternative protection strategies have emerged to address these limitations. The nitro (NO2) protecting group demonstrates superior performance in preventing delta-lactam formation compared to Pbf [13]. The electron-withdrawing effect of the nitro group reduces nucleophilicity of the guanidinium nitrogen, effectively suppressing the cyclization side reaction [13]. However, NO2 protection requires specialized deprotection conditions using stannous chloride reduction or catalytic hydrogenation, typically performed as a post-cleavage step [13] [21].

Recent developments have explored side-chain unprotected arginine approaches using specialized coupling conditions [20]. The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC) in appropriate ratios enables incorporation of unprotected arginine while maintaining coupling efficiency [20]. This approach eliminates protecting group costs and improves atom economy, though it requires careful optimization of reaction conditions [20].

Cysteine Sulfhydryl Management

The cysteine residue at position 2 of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 requires specialized protection strategies to prevent oxidation, disulfide scrambling, and side reactions during synthesis [22] [23]. The sulfhydryl group is highly nucleophilic and susceptible to various side reactions including racemization during coupling, beta-elimination during basic treatments, and unwanted alkylation reactions [22].

Trityl (Trt) protection represents the most common approach for cysteine in Fmoc synthesis, offering the advantage of removal during standard trifluoroacetic acid cleavage [22]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, trityl protection enables direct generation of the free sulfhydryl peptide upon cleavage [22]. However, complete deprotection requires inclusion of triisopropylsilane as a carbocation scavenger to drive the reaction to completion [22]. The high stability of the trityl cation can lead to incomplete deprotection if scavenging is inadequate [22].

Tetrahydropyranyl (Thp) protection has emerged as a superior alternative to trityl for cysteine protection [22]. Studies demonstrate significantly lower racemization during coupling (0.74% versus 3.3% for trityl) and reduced beta-piperidinylalanine formation during extended piperidine treatments [22]. Thp-protected cysteine also exhibits enhanced solubility compared to trityl derivatives, potentially improving coupling efficiency [22]. Complete removal requires treatment with TFA/water/TIS (95:2.5:2.5) for 2 hours [22].

For applications requiring selective cysteine modification or disulfide formation, orthogonal protection schemes become essential [22]. Acetamidomethyl (Acm) protection provides stability to trifluoroacetic acid while enabling selective removal with iodine or heavy metal salts [22]. The 4-methoxytrityl (Mmt) group can be selectively removed with 2% TFA in dichloromethane while the peptide remains attached to the resin, enabling on-resin modifications [22].

C-Terminal Amidation Techniques

The C-terminal amide functionality of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 requires specialized synthetic approaches to ensure proper formation and avoid unwanted side reactions [24] [25]. C-terminal amidation significantly impacts peptide properties, enhancing biological activity by eliminating the negative charge of the carboxyl group and increasing resistance to carboxypeptidase degradation [26] [25].

Amide-forming resins represent the most straightforward approach for C-terminal amidation [25]. Rink Amide resin provides the most reliable route, with the peptide assembled directly on the amide-linked resin and cleaved with trifluoroacetic acid to yield the C-terminal amide [14] [11]. This approach ensures quantitative amidation without additional synthetic steps [25]. Alternative amide resins include PAL (peptide amide linker) and Sieber resins, each offering specific advantages for particular synthetic challenges [14].

Post-synthetic amidation methods provide alternatives when resin-based approaches are unsuitable [27]. The conversion of peptide hydrazides to amides represents one such approach, involving oxidation of the hydrazide with sodium nitrite to generate an azide intermediate, followed by reduction with thiols to yield the desired amide [27]. This method proves particularly valuable for peptides prone to epimerization during standard synthesis [27].

Recent innovations have introduced photochemical amidation strategies for C-terminal modification [24]. These approaches involve cysteine-extended peptide precursors that undergo photoinduced decarboxylative elimination followed by enamide cleavage to generate the C-terminal amide [24]. While promising for scalable production, these methods require specialized equipment and careful optimization of reaction conditions [24].

The amidation process must consider potential side reactions, particularly for peptides containing sensitive residues [25]. Aggregation tendencies can increase following amidation due to reduced charge repulsion [28]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, the combination of basic arginine and hydrophobic residues may promote aggregation following C-terminal amidation, necessitating careful attention to dissolution and handling conditions [28].

Purification and Analytical Characterization

The purification and analytical characterization of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 requires a comprehensive approach combining multiple chromatographic and spectroscopic techniques to ensure product quality and identity confirmation [29] [30]. The complexity of crude peptide mixtures following synthesis necessitates systematic purification strategies that efficiently separate the target peptide from closely related impurities [31] [32].

Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 [29] [33]. The technique separates peptides based on hydrophobicity differences using octadecyl (C18) stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing reagent [29] [34]. For the hexapeptide AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, the combination of charged arginine and aspartic acid residues with hydrophobic valine and proline creates intermediate hydrophobicity suitable for C18 separation [29].

The purification process development begins with analytical-scale optimization to determine optimal gradient conditions [29]. Initial screening typically employs gradients from 20% to 90% acetonitrile over 20 minutes to establish elution conditions [29]. The retention time and selectivity information guides development of shallow gradients (1-4% acetonitrile per minute) that provide optimal resolution between the target peptide and impurities [29]. Scale-up to preparative columns requires careful attention to loading capacity, typically 35 grams of peptide per kilogram of stationary phase for optimal resolution [32].

Ion exchange chromatography provides an orthogonal purification step that complements reversed-phase separation [35] [32]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, the net positive charge at acidic pH enables effective binding to cation exchange resins [35]. The technique proves particularly valuable for removing deletion sequences and other charge variants that may co-elute in reversed-phase systems [35]. A typical two-step process involves initial ion exchange capture followed by reversed-phase polishing to achieve final purity specifications [32].

Solid-phase extraction (SPE) offers an efficient alternative for smaller-scale purifications [31]. This methodology employs the same retention principles as HPLC but uses cartridge-based systems with gradient elution [31]. Mathematical models based on analytical HPLC retention times can predict optimal elution conditions for SPE purification [31]. The approach demonstrates excellent scalability and reduced solvent consumption compared to traditional HPLC methods [31].

Analytical characterization of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 employs multiple complementary techniques to confirm identity, purity, and structural integrity [30] [36]. High-performance liquid chromatography provides purity assessment through peak area integration, typically requiring greater than 95% purity for pharmaceutical applications [33] [36]. The method quantifies both target peptide content and individual impurity levels, enabling specification compliance verification [30].

Mass spectrometry serves as the definitive method for molecular weight confirmation and sequence verification [30] [36]. Electrospray ionization mass spectrometry (ESI-MS) provides accurate mass determination with high sensitivity, enabling detection of synthesis-related impurities such as deletion sequences or oxidation products [30]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry offers rapid screening capabilities with tolerance for salt and buffer contaminants [30] [36].

Tandem mass spectrometry (MS/MS) enables sequence confirmation through fragmentation analysis [30]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, characteristic fragmentation patterns provide unambiguous sequence verification and detection of amino acid substitutions or modifications [30]. The technique proves particularly valuable for confirming proper C-terminal amidation and N-terminal acetylation [30].

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural characterization in solution [37]. One-dimensional proton NMR offers rapid fingerprinting capabilities for batch-to-batch consistency assessment [37]. Two-dimensional NMR techniques such as COSY (correlation spectroscopy) and TOCSY (total correlation spectroscopy) enable complete structural assignment and detection of conformational changes [37]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, the proline residue creates characteristic spectral features that facilitate identification and purity assessment [37].

Circular dichroism (CD) spectroscopy enables secondary structure determination and conformational analysis [30] [37]. While the hexapeptide AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 may not exhibit well-defined secondary structure, CD measurements can detect aggregation and monitor conformational stability under various conditions [37]. The technique provides rapid assessment of structural integrity following purification and formulation [30].

Size exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) enables assessment of aggregation state and molecular weight determination under native conditions [37]. For AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, this analysis confirms monomeric state and detects potential aggregation that could impact biological activity [37]. Dynamic light scattering (DLS) provides complementary information about particle size distribution and aggregation propensity [30].

Dates

Last modified: 08-15-2023

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